molecular formula C10H6Br2N2O B5712331 4-bromo-1-(2-bromobenzoyl)-1H-pyrazole

4-bromo-1-(2-bromobenzoyl)-1H-pyrazole

Cat. No. B5712331
M. Wt: 329.97 g/mol
InChI Key: DFRUSQQITQTUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(2-bromobenzoyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the field of medicinal chemistry for its ability to inhibit certain enzymes and proteins, making it an important tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-bromobenzoyl)-1H-pyrazole involves the inhibition of certain enzymes and proteins. Specifically, it has been found to inhibit cyclin-dependent kinases, which play a critical role in cell division and proliferation. By inhibiting these enzymes, 4-bromo-1-(2-bromobenzoyl)-1H-pyrazole can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
4-bromo-1-(2-bromobenzoyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in various tissues. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-1-(2-bromobenzoyl)-1H-pyrazole in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This makes it a valuable tool in drug discovery and development. However, one limitation is its potential toxicity, which can affect the accuracy and reliability of experimental results.

Future Directions

There are several future directions for the study of 4-bromo-1-(2-bromobenzoyl)-1H-pyrazole. One potential direction is the development of new anti-cancer drugs based on its inhibitory effects on cyclin-dependent kinases. Additionally, further research is needed to determine its potential applications in the treatment of neurodegenerative diseases and other inflammatory conditions. Finally, more studies are needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit.

Synthesis Methods

The synthesis of 4-bromo-1-(2-bromobenzoyl)-1H-pyrazole can be achieved through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 2-bromobenzoyl chloride with 4-bromo-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-bromo-1-(2-bromobenzoyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to inhibit various enzymes and proteins such as cyclin-dependent kinases, making it a potential candidate for the development of anti-cancer drugs. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

(2-bromophenyl)-(4-bromopyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2O/c11-7-5-13-14(6-7)10(15)8-3-1-2-4-9(8)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRUSQQITQTUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-bromophenyl)(4-bromo-1H-pyrazol-1-yl)methanone

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